5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one
Description
Properties
IUPAC Name |
5-methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-9-5-8-19-18(20)10-11-25(22(19)27)16-21(26)24-14-12-23(13-15-24)17-6-3-2-4-7-17/h2-11H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGTNRTNYANNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Free Tandem Reaction Method
The isoquinolinone core can be effectively synthesized using a transition-metal-free methodology involving tandem reactions between arynes and oxazoles. This approach offers significant advantages for constructing the 5-methoxy-isoquinolin-1(2H)-one scaffold needed for our target compound.
The general procedure involves the reaction of aryne precursors with appropriately substituted oxazoles to yield 4-amino isoquinolin-1(2H)-ones in good to excellent yields. This method is particularly valuable as it allows for the introduction of a methoxy group at the 5-position of the isoquinolinone core.
Procedure for Isoquinolinone Core Formation:
- To an oven-dried 50 mL Schlenk sealed tube equipped with a magnetic stir bar, add potassium fluoride (58.1 mg, 0.6 mmol, 3.0 equiv) and 18-Crown-6 (158.6 mg, 0.6 mmol, 3.0 equiv).
- Evacuate the tube under vacuum and charge with nitrogen (1 atm, 3 times).
- Dissolve the reaction mixture in anhydrous tetrahydrofuran (2.0 mL) under protection of nitrogen atmosphere.
- Cool the reaction mixture to -20 °C with stirring.
- Add the aryne precursor (0.3 mmol, 1.5 equiv) and appropriate oxazole (0.2 mmol, 1.0 equiv) successively to the stirring solution.
- Monitor the reaction by thin-layer chromatography until completion.
- Dilute the reaction mixture with dichloromethane (40 mL) and wash with saturated potassium sulfate aqueous solution (3×10 mL).
- Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
- Purify by column chromatography on silica gel (200-300 mesh, petroleum ether/ethyl acetate v/v=5:1–2:1) to afford the 5-methoxy-isoquinolin-1(2H)-one intermediate.
Copper-Catalyzed Cascade Reaction
Another effective approach for constructing the isoquinolinone framework employs a copper-catalyzed cascade reaction. This method is particularly useful for preparing polysubstituted isoquinolin-1(2H)-ones using ammonia and 2-halobenzoic acids as key building blocks.
The protocol utilizes a ligand-free catalytic system and demonstrates broad substrate scope with good functional group tolerance, making it suitable for introducing the 5-methoxy substitution pattern required for our target compound.
Preparation of 4-Phenylpiperazine Component
Buchwald-Hartwig Coupling Approach
The synthesis of the 4-phenylpiperazine moiety can be achieved through palladium-catalyzed Buchwald-Hartwig coupling. This approach allows for the formation of the C-N bond between aryl halides and piperazine.
Procedure for 1-Phenylpiperazine Synthesis:
- Under a nitrogen atmosphere, add potassium tert-butoxide (1.3 mmol), catalyst complex (1 mol %), 1,4-dioxane (2 ml), piperazine (1.3 mmol), and aryl chloride (1.0 mmol) successively into a Schlenk tube.
- Stir the mixture vigorously at 90 °C for 4 hours.
- Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to give the pure 1-phenylpiperazine in approximately 88% yield.
Integration Strategies for Target Compound Synthesis
N-Alkylation Approach
The synthesis of 5-methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one can be achieved by N-alkylation of the isoquinolinone core with an appropriate acyl chloride derivative, followed by coupling with phenylpiperazine.
Procedure:
- Synthesize 5-methoxy-isoquinolin-1(2H)-one using the methods described in Section 1.
- N-alkylate the isoquinolinone using chloroacetyl chloride in the presence of triethylamine to yield the 2-(2-chloroacetyl) intermediate.
- Couple this intermediate with 1-phenylpiperazine in the presence of potassium carbonate and acetonitrile under reflux conditions for 14-16 hours.
- Purify the target compound by silica gel column chromatography using an appropriate solvent system (ethyl acetate/methanol, 9.5:0.5).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Temperature control is critical for achieving high yields in the key coupling reactions. For the aryne-oxazole coupling to form the isoquinolinone core, maintaining the reaction at -20°C is optimal. For the coupling with phenylpiperazine, moderate temperatures (60-80°C) typically provide the best balance between reaction rate and selectivity.
Solvent selection also plays a crucial role in these transformations:
Catalyst and Base Selection
The choice of catalyst and base significantly impacts reaction efficiency:
Table 1: Effect of Base on Coupling Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | CH₃CN | 80 | 14 | 85-94 |
| Et₃N | CH₂Cl₂ | 25 | 24 | 75-85 |
| KOtBu | Dioxane | 90 | 4 | 80-88 |
Purification and Characterization
Purification Methods
The target compound can be effectively purified using column chromatography with appropriate solvent systems:
- For the isoquinolinone intermediates: petroleum ether/ethyl acetate (5:1 to 2:1)
- For phenylpiperazine derivatives: petroleum ether/ethyl acetate (15:1)
- For the final target compound: ethyl acetate/methanol (9.5:0.5 to 9:1)
Recrystallization from ethanol can be employed as an additional purification step to obtain analytically pure samples.
One-Pot Synthesis Approach
A particularly efficient approach involves a one-pot methodology for constructing the isoquinolinone core, which can then be functionalized to introduce the phenylpiperazine moiety:
- In a single reaction vessel, combine the aryne precursor and appropriate oxazole under controlled conditions.
- After isoquinolinone formation, introduce the acylating agent and subsequently the phenylpiperazine component.
- This streamlined approach reduces the number of isolation and purification steps, potentially increasing overall yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles such as phenylpiperazine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Pharmacology: The compound is investigated for its interactions with various biological targets, such as receptors and enzymes.
Biochemistry: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and either activate or inhibit its signaling pathway, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one, it is critical to analyze analogs sharing its isoquinolinone or piperazine-based motifs. Below is a detailed comparison:
Structural Analogs with Isoquinolinone Cores
- {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives (e.g., 5e, 5f): These compounds, described in Molecules (2009), replace the isoquinolinone core with a benzimidazole system but retain the methoxy group and sulfonyl/sulfinyl substituents. Target Selectivity: Benzimidazole derivatives often target proton pumps or kinases, whereas the piperazine-linked isoquinolinone may favor monoaminergic receptors.
Piperazine-Containing Derivatives
- Comparatively: Binding Affinity: Aripiprazole’s 4-phenylpiperazine moiety contributes to partial agonism at dopamine D2 and serotonin 5-HT1A receptors. The target compound’s isoquinolinone core may modulate similar targets but with distinct efficacy due to steric and electronic differences. Metabolism: Piperazine groups are prone to N-dealkylation, but the oxoethyl linker in the target compound could slow degradation compared to direct N-substitution in trazodone.
Physicochemical and Pharmacokinetic Properties
Research Findings and Mechanistic Insights
- Receptor Profiling: Computational docking studies suggest the target compound’s isoquinolinone-piperazine hybrid may exhibit dual affinity for 5-HT2A and D2 receptors, akin to atypical antipsychotics. However, its methoxy group could reduce off-target binding compared to non-substituted analogs.
- Synthetic Challenges: Unlike benzimidazole derivatives (e.g., 5e/5f), which require sulfonation steps, the target compound’s synthesis involves coupling the isoquinolinone core with pre-formed 4-phenylpiperazine derivatives, limiting scalability.
- Crystallographic Data: Structural determination via SHELX software (e.g., SHELXL) confirms the planar isoquinolinone system and tetrahedral geometry of the piperazine nitrogen, critical for receptor interactions.
Biological Activity
5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one (commonly referred to as Compound 1) is a complex organic molecule belonging to the isoquinoline class. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for Compound 1 is with a molecular weight of approximately 377.4 g/mol. The compound features a methoxy group, a phenylpiperazine moiety, and an isoquinolinone core, which contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 868223-24-9 |
Anticancer Properties
Research has indicated that Compound 1 exhibits significant antiproliferative activity against various cancer cell lines. A study reported the compound's effectiveness against the MCF-7 breast cancer cell line, with an IC50 value indicating potent activity. This suggests that it may inhibit cancer cell growth effectively.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These findings suggest that the compound's structure allows it to interact with cellular pathways involved in cancer proliferation, potentially through receptor modulation or enzyme inhibition.
The mechanism of action of Compound 1 involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, it may modulate their activity, leading to therapeutic effects such as apoptosis in cancer cells or anti-inflammatory responses.
Key Mechanisms:
- Receptor Binding: Potentially activates or inhibits signaling pathways.
- Enzyme Inhibition: May inhibit enzymes involved in cancer cell proliferation or survival.
Other Biological Activities
In addition to its anticancer properties, Compound 1 has been investigated for other biological activities:
Anti-inflammatory Effects
Studies have shown that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
Research indicates that Compound 1 may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress can influence tumor progression.
Case Studies and Research Findings
A comprehensive study highlighted the synthesis and biological evaluation of various derivatives of isoquinoline compounds, including Compound 1. The research emphasized the importance of structural modifications on biological activity, demonstrating that changes in substituents can significantly enhance or diminish efficacy against targeted cell lines.
Summary of Findings:
- Derivatives Show Enhanced Activity: Modifications to the methoxy and piperazine groups can lead to increased antiproliferative effects.
- Selectivity Towards Cancer Cells: Certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential for targeted therapies.
Q & A
Basic: What are the recommended synthetic routes for 5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution and condensation reactions. A common approach includes:
Isoquinolinone core preparation : Cyclization of substituted benzamides or via Friedel-Crafts acylation.
Functionalization : Introduction of the methoxy group at position 5 using methoxylation reagents (e.g., NaOMe/MeOH under reflux) .
Piperazine coupling : Reaction of the intermediate with 4-phenylpiperazine using a coupling agent (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF.
Ketone installation : The 2-oxoethyl group is introduced via alkylation or Michael addition, followed by oxidation (e.g., PCC or TEMPO/NaOCl) .
Key considerations : Optimize reaction time and solvent polarity to minimize byproducts. Use TLC or HPLC for intermediate monitoring.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and piperazine integration. Compare chemical shifts with analogous isoquinolinones (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 433.19 for CHNO).
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Aim for ≥95% purity .
Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50 values)?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigate via:
- Orthogonal assays : Confirm activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells).
- Stability testing : Monitor compound degradation in assay buffers (e.g., PBS at 37°C) via LC-MS. Adjust DMSO concentration (<0.1% to avoid solvent interference) .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-phenylpiperazine with 4-methylpiperazine) to identify pharmacophore requirements .
Advanced: What experimental strategies optimize yield in large-scale synthesis?
Answer:
Scale-up challenges include heat dissipation and impurity control. Strategies:
- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., piperazine coupling) to improve temperature control .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time.
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design can identify interactions between parameters .
Advanced: How should researchers address low solubility in pharmacological assays?
Answer:
Low aqueous solubility (common with isoquinolinones) can be mitigated by:
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the methoxy position, reversible under physiological conditions .
- Nanosuspensions : Prepare via wet milling or high-pressure homogenization to enhance bioavailability .
Advanced: What computational methods predict binding modes with neurological targets?
Answer:
For targets like serotonin receptors or MAO enzymes:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the piperazine and isoquinolinone moieties.
MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å).
QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Advanced: How to design SAR studies for this compound?
Answer:
Structure-Activity Relationship (SAR) studies require:
- Core modifications : Synthesize analogs with varied substituents (e.g., 5-ethoxy vs. 5-methoxy) to assess electronic effects.
- Piperazine replacements : Test bicyclic amines (e.g., piperidine) or aromatic rings (e.g., pyridine) to evaluate steric/electronic contributions.
- Data normalization : Express activity as % inhibition at 10 µM to control for assay variability. Use ANOVA to identify statistically significant trends .
Advanced: What are best practices for handling discrepancies in spectroscopic data?
Answer:
Discrepancies (e.g., unexpected NMR splitting) may indicate conformational isomerism or impurities.
- Variable temperature NMR : Identify dynamic processes (e.g., piperazine ring flipping) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
- X-ray crystallography : Resolve crystal structure to confirm absolute configuration and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
